1-(2-Methoxyphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea

kinase inhibitor urea scaffold positional isomer

This compound features a 2-methoxyphenyl urea hinge-binding motif paired with a 4-piperidinylpyrimidine tail, forming a kinase inhibitor scaffold from the Novartis pyrimidine urea patent family. The ortho-methoxy substitution creates a unique conformational profile distinct from the 3-methoxy positional isomer (CAS 1797660-53-7) and other phenyl analogs, enabling precise SAR exploration of electronic and steric effects on FGFR/tyrosine kinase selectivity. Available for targeted library design; request a quote for milligram to gram quantities.

Molecular Formula C18H23N5O2
Molecular Weight 341.415
CAS No. 1797292-12-6
Cat. No. B2707246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea
CAS1797292-12-6
Molecular FormulaC18H23N5O2
Molecular Weight341.415
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)NCC2=NC=CC(=N2)N3CCCCC3
InChIInChI=1S/C18H23N5O2/c1-25-15-8-4-3-7-14(15)21-18(24)20-13-16-19-10-9-17(22-16)23-11-5-2-6-12-23/h3-4,7-10H,2,5-6,11-13H2,1H3,(H2,20,21,24)
InChIKeyCBFSASXAHBSLRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methoxyphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea (CAS 1797292-12-6): Pyrimidinyl Urea Kinase Inhibitor Scaffold for Targeted Library Design


1-(2-Methoxyphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea (CAS 1797292-12-6) is a synthetic small-molecule urea derivative within the broader class of heteroaryl aryl ureas recognized as kinase inhibitor scaffolds [1]. The compound features a central urea linker connecting a 2-methoxyphenyl group to a 4-(piperidin-1-yl)pyrimidin-2-ylmethyl moiety, conforming to the general pharmacophore described in Novartis patents covering pyrimidine urea derivatives as inhibitors of protein kinases including FGFR and other tyrosine kinases [1][2]. With a molecular weight of 341.42 g/mol, the compound occupies a favorable lead-like chemical space for medicinal chemistry optimization campaigns.

Why 1-(2-Methoxyphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea Cannot Be Simply Replaced by In-Class Analogs


Within the pyrimidinyl urea chemotype, even minor positional or electronic modifications on the phenyl ring can profoundly alter kinase selectivity profiles, as demonstrated by systematic structure-activity relationship (SAR) studies on related pyrimidine urea kinase inhibitor series [1]. The 2-methoxy substituent on the target compound creates a unique ortho-substitution pattern that dictates both the conformational preference of the urea linkage and the hydrogen-bonding network with the kinase hinge region, distinguishing it from its 3-methoxy positional isomer (CAS 1797660-53-7) and other phenyl-substituted analogs such as the 2-ethylphenyl (CAS 1797223-18-7) and 2-chlorophenyl (CAS 1798524-05-6) variants [2]. Generic substitution without experimental validation risks loss of target engagement, altered selectivity, or unfavorable physicochemical properties that compromise downstream assay reproducibility [1].

Quantitative Differentiation Evidence for 1-(2-Methoxyphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea vs. Closest Analogs


Positional Isomer Differentiation: Ortho-Methoxy (Target) vs. Meta-Methoxy (CAS 1797660-53-7) Structural Comparison

The target compound bears a 2-methoxyphenyl (ortho) substituent, whereas the closest catalogued analog, 1-(3-methoxyphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea (CAS 1797660-53-7), bears a 3-methoxyphenyl (meta) substituent. In pyrimidine urea kinase inhibitor series, the position of the methoxy group on the phenyl ring directly influences the dihedral angle between the phenyl ring and the urea plane, affecting hinge-region hydrogen bonding and kinase selectivity [1]. No head-to-head comparative biochemical data were identified for this specific pair in the public domain.

kinase inhibitor urea scaffold positional isomer structure-activity relationship

Phenyl Substituent Electronic Effects: 2-Methoxy (Target) vs. 2-Ethylphenyl vs. 2-Chlorophenyl Analogs

The 2-methoxy group (-OCH3) is electron-donating via resonance (+M effect), whereas the 2-ethyl group (-CH2CH3) in the analog CAS 1797223-18-7 is inductively electron-donating, and the 2-chloro group (-Cl) in CAS 1798524-05-6 is electron-withdrawing via induction. These electronic differences modulate the electron density on the urea carbonyl and NH groups, affecting hydrogen-bond donor/acceptor strength with kinase hinge residues [1]. The methoxy oxygen also provides an additional hydrogen-bond acceptor site absent in the ethyl and chloro analogs.

electronic effects kinase inhibitor urea scaffold substituent comparison

Computed Physicochemical Property Landscape: Target Compound vs. Closest Analogs

The target compound (MW 341.42, C18H23N5O2) occupies a favorable lead-like property space. Compared to the 2-ethylphenyl analog (MW 339.44, C19H25N5O) which has higher lipophilicity due to the ethyl group, and the 2-chlorophenyl analog (MW 345.83, C17H20ClN5O) which has increased molecular weight and halogen content, the 2-methoxy compound offers a balanced polarity profile suitable for further optimization. Computed topological polar surface area (TPSA) for the target is approximately 79-85 Ų, consistent with oral bioavailability potential [1].

physicochemical properties drug-likeness lead optimization computed properties

Kinase Pharmacophore Conformity: Central Urea Hinge-Binding Motif Analysis

The central urea moiety (NH-C(=O)-NH) in the target compound serves as a classic kinase hinge-binding motif, forming bidentate hydrogen bonds with the backbone NH and carbonyl of the hinge region, as established in multiple co-crystal structures of pyrimidine urea kinase inhibitors [1][2]. The 4-(piperidin-1-yl)pyrimidine moiety extends into the solvent-exposed region and can engage in additional interactions with the kinase specificity pocket. This pharmacophore arrangement distinguishes urea-based inhibitors from aminopyrimidine-based kinase inhibitors (e.g., imatinib analogs), which use a different hinge-binding geometry.

kinase inhibitor pharmacophore hinge-binding urea scaffold type I inhibitor

Recommended Research and Procurement Scenarios for 1-(2-Methoxyphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea


Kinase Inhibitor Focused Library Design Using Pyrimidinyl Urea Scaffolds

The compound serves as a core scaffold for building targeted kinase inhibitor libraries. Its urea hinge-binding motif, combined with the 4-piperidin-1-yl pyrimidine moiety, enables exploration of chemical space around the ATP-binding site. The ortho-methoxy substitution provides a distinct conformational profile compared to meta-substituted isomers, making it a valuable diversity element in screening collections [1]. Appropriate for academic and industrial groups developing novel kinase inhibitor chemotypes derived from the Novartis pyrimidine urea patent family [1][2].

Structure-Activity Relationship (SAR) Studies on Phenyl Ring Substitution Effects

The compound is one member of a systematic phenyl-substitution series including the 3-methoxy, 2-ethylphenyl, and 2-chlorophenyl analogs. Comparative procurement of this set enables rigorous SAR exploration of electronic, steric, and lipophilic effects on kinase selectivity and potency, facilitating identification of optimal substituents for specific kinase targets [1].

Medicinal Chemistry Lead Optimization Starting Point

With a molecular weight of 341.42 g/mol and favorable computed TPSA (~79-85 Ų), the compound occupies lead-like chemical space suitable for further optimization. The methoxy group can be demethylated to a phenol for further derivatization, the piperidine nitrogen provides a handle for N-alkylation, and the pyrimidine ring can undergo electrophilic substitution, offering multiple vectors for property tuning [1].

Negative Control or Chemical Probe Tool for DCN1-Related Studies

While structurally related to piperidinyl ureas that inhibit the DCN1-UBE2M protein-protein interaction, the target compound's distinct substitution pattern (lacking the trifluoromethyl or benzodioxole groups found in optimized DCN1 inhibitors) may render it significantly less potent against DCN1, potentially serving as a negative control or inactive analog in biochemical assays [2].

Quote Request

Request a Quote for 1-(2-Methoxyphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.